6-Aminoisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isoquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFCTYXFMDWFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343315 | |
| Record name | 6-Aminoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23687-26-5 | |
| Record name | 6-Aminoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Aminoisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Isoquinolinamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP6NQZ58UP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 6 Aminoisoquinoline and Its Derivatives
Established Synthetic Routes for 6-Aminoisoquinoline
Long-standing methods for the synthesis of this compound often rely on functional group transformations of a pre-existing isoquinoline (B145761) core, typically involving palladium-catalyzed aminations, reduction of nitro compounds, or reactions of halogenated precursors.
Palladium-Catalyzed Approaches
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination, in particular, has been successfully applied to the synthesis of this compound derivatives. This reaction facilitates the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation to form a palladium(II) amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the catalyst. acs.orgcore.ac.uk
Hydrogenation-Based Syntheses from Nitro Precursors
A common and effective strategy for introducing an amino group onto an aromatic ring is the reduction of a corresponding nitro compound. For the synthesis of this compound, this involves the catalytic hydrogenation of a 6-nitroisoquinoline (B1610068) precursor. This method is widely used due to the accessibility of nitroaromatic compounds and the typically high yields and clean conversions of the reduction step. chemicalbook.com
The process generally involves reacting the nitro-substituted isoquinoline with hydrogen gas in the presence of a metal catalyst. rsc.org Palladium on carbon (Pd/C) is a frequently employed catalyst for this transformation. The reaction is often carried out in a solvent such as ethanol (B145695) or tetrahydrofuran (B95107). nih.govacs.org In some cases, the reaction conditions can be optimized by adjusting temperature and pressure to achieve high purity of the final product. wits.ac.za For instance, the hydrogenation of 1,3-dichloro-6-nitroisoquinoline (B11870432) to this compound can be achieved using Pd/C at elevated temperatures (e.g., ≥45°C) and pressures (e.g., ≥0.6 MPa), which also facilitates the hydrogenolysis of the chloro substituents. nih.gov
Table 1: Hydrogenation of Nitro-Isoquinoline Precursors
| Starting Material | Catalyst | Solvent(s) | Key Reagents/Conditions | Product | Citation |
| 1,3-dichloro-6-nitroisoquinoline | Palladium on carbon (Pd/C) | Tetrahydrofuran, Methanol | K₂CO₃, ~45°C, ~0.6 MPa H₂ | This compound | nih.gov |
| 6-nitroisoquinoline derivatives | Pd/C | Methanol | 45–140°C, 0.6 MPa, 2–8 h | This compound | wits.ac.za |
| 1-cyano-7-methoxy-6-methyl-8-nitroisoquinoline | 10% Pd-C | Not specified | Not specified | Corresponding amine (leads to lactam) | rsc.org |
| 5-Nitroisoquinoline | Pd/C | Ethanol | Not specified | 5-Aminoisoquinoline | acs.org |
Strategies Involving Halogenated Isoquinolines
Halogenated isoquinolines, particularly 6-bromoisoquinoline (B29742) and 6-chloroisoquinoline, are versatile precursors for the synthesis of this compound. These intermediates can undergo nucleophilic substitution or, more commonly, transition metal-catalyzed amination reactions.
The Buchwald-Hartwig amination stands out as a highly effective method. It allows for the coupling of 6-bromoisoquinoline with a variety of amine sources. For example, the reaction of 6-bromoisoquinoline-1-carbonitrile (B1380134) with a primary amine can be optimized using a palladium catalyst like bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) in combination with a bulky phosphine ligand such as BINAP and a base like cesium carbonate (Cs₂CO₃) in a solvent like tetrahydrofuran (THF). acs.org Initial development of such processes sometimes employed harsher conditions or larger excesses of reagents, which have since been refined for scalability and efficiency. acs.org
An alternative, more classical approach involves the reaction of a haloisoquinoline with an ammonia (B1221849) source, often catalyzed by copper. For instance, 6-bromoisoquinoline can be converted to this compound by heating it with concentrated ammonia water in the presence of copper(II) sulfate (B86663) pentahydrate in an autoclave at high temperatures (e.g., 190°C), affording the product in high yield. chemicalbook.com
Table 2: Amination of Halogenated Isoquinolines
| Starting Material | Reagent(s) | Catalyst/Ligand | Base | Solvent | Temperature | Yield | Citation |
| 6-bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd(dba)₂ / BINAP | Cs₂CO₃ | THF | Not specified | 80% | acs.org |
| 6-bromoisoquinoline-1-carbonitrile | rac-3-amino-2-methylpropan-1-ol | Pd₂(dba)₃ / rac-BINAP | K₃PO₄ | DMSO | 80°C | 23% | acs.org |
| 6-bromoisoquinoline | 28% Ammonia water | Copper(II) sulfate pentahydrate | - | Water | 190°C | 85% | chemicalbook.com |
Novel and Emerging Synthetic Pathways for this compound Analogs
Recent advances in organic synthesis have opened new avenues for constructing the this compound core and its derivatives. These methods often provide greater flexibility, efficiency, and access to a wider range of structurally diverse analogs.
Transition Metal-Catalyzed Coupling Reactions
Expanding on the established palladium-catalyzed methods, a broader range of transition metals and coupling strategies are being employed to create diverse this compound analogs. Nickel-catalyzed amination reactions, for example, are emerging as a cost-effective and powerful alternative to palladium-based systems for C-N bond formation. acs.org
Furthermore, palladium-catalyzed reactions that build complexity, such as aminocarbonylation, have been used to synthesize isoquinoline carboxamides from iodo-isoquinolines, demonstrating a method to introduce amide functionalities which are themselves important pharmacophores. nih.gov Rhodium(III)-catalyzed C-H activation and annulation of N-aryl amidines with alkynes represents another advanced strategy, directly yielding 1-aminoisoquinoline (B73089) derivatives. rsc.org This approach avoids pre-functionalization and builds the heterocyclic core and the amino-substitution in a single cascade. rsc.org Similarly, rhodium catalysis can be used to construct isoquinoline scaffolds from aromatic ketimines and alkynes, offering access to a variety of functionalized products. acs.org
Multi-Step Synthesis with Isoquinoline Core Formation
One patented, large-scale synthesis of this compound begins with 2-(carboxymethyl)-4-nitrobenzoic acid. google.com This starting material is first cyclized with urea (B33335) to form 6-nitroisoquinoline-1,3(2H,4H)-dione. This intermediate is then treated with phenylphosphonic dichloride to yield 1,3-dichloro-6-nitroisoquinoline. Finally, a catalytic hydrogenation step using palladium on carbon not only reduces the nitro group to an amine but also removes the two chlorine atoms to afford this compound. google.com
Other innovative methods include the palladium-catalyzed α-arylation of ketones. pnas.orgresearchgate.netnih.gov In this approach, a ketone is coupled with an ortho-haloaryl aldehyde or a related precursor. The resulting intermediate can then undergo cyclization and aromatization, often by treatment with an ammonia source like ammonium (B1175870) chloride, to form a polysubstituted isoquinoline ring. pnas.org This convergent strategy allows for the regioselective combination of readily available starting materials to rapidly generate diverse isoquinoline analogs. pnas.orgresearchgate.netnih.gov
Cyclization Reactions for Substituted Isoquinolines
The construction of the isoquinoline core often relies on powerful cyclization reactions. These methods provide a convergent approach to assemble the bicyclic system from more readily available precursors. nih.gov
A prevalent strategy involves the electrophilic cyclization of iminoalkynes . The tert-butylimines of o-(1-alkynyl)benzaldehydes can be cyclized using various electrophiles like iodine, iodine monochloride, and phenylselenyl chloride to yield 3,4-disubstituted isoquinolines. acs.org This method is advantageous due to its mild reaction conditions and the ability to introduce diverse functionalities. acs.org Silver-catalyzed cyclization of these same iminoalkynes is also effective for producing monosubstituted isoquinolines. acs.org
Another significant approach is the palladium-catalyzed α-arylation of ketones followed by cyclization . This sequence allows for the regioselective combination of readily available aryl bromides and ketones, leading to a wide array of polysubstituted isoquinolines and their corresponding N-oxides in excellent yields. nih.gov This methodology is particularly powerful as it is not restricted to electron-rich systems and allows for substitution at various positions on the isoquinoline core. nih.gov
Metal-catalyzed domino reactions of 2-alkynylbenzonitriles with amines also provide a regioselective route to 1-aminoisoquinolines. The choice of metal catalyst, such as copper or other transition metals, can influence the regioselectivity of the cyclization. researchgate.netresearchgate.net Additionally, silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides presents an efficient pathway to substituted isoquinolines, tolerating a variety of functional groups. organic-chemistry.org
Recent advancements also include rhodium(III)-catalyzed C–H activation and cyclization of aromatic oximes with alkynes or 1,3-dienes, offering a redox-neutral and highly regioselective synthesis of isoquinolines. rsc.orgrsc.org These methods often proceed under simple and convenient conditions, broadening the scope of accessible isoquinoline derivatives. rsc.orgrsc.org
Chemo- and Regioselective Synthesis Strategies
Achieving chemo- and regioselectivity is paramount in the synthesis of complex substituted 6-aminoisoquinolines. Many modern synthetic methods have been designed to address this challenge, allowing for precise control over the placement of functional groups.
C-H functionalization has emerged as a powerful tool for the regioselective modification of the isoquinoline scaffold. thieme-connect.dethieme-connect.com For instance, N-alkenoxyheteroarenium salts can be used to functionalize quinolines and isoquinolines under mild, room temperature conditions. thieme-connect.dethieme-connect.com This method is highly atom-economical and tolerates a wide range of substituents on both the heterocyclic core and the coupling partner. thieme-connect.dethieme-connect.com
Rhodium(III)-catalyzed redox-neutral C–H activation/cyclization/isomerization of aromatic oxime esters with 1,3-dienes provides a method with complete regioselectivity for the synthesis of isoquinolines. rsc.org This strategy avoids the need for external oxidants and offers a broad substrate scope. rsc.org
The synthesis of substituted isoquinolines via the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, followed by in situ trapping with various electrophiles, allows for the creation of a diverse array of highly substituted isoquinolines. nih.gov This method provides access to substitution patterns that are difficult to achieve through traditional means. nih.gov
Furthermore, copper-catalyzed cascade reactions of 2-haloaryloxime acetates with active methylene (B1212753) compounds demonstrate high chemo- and regioselectivity in the formation of a broad range of isoquinoline derivatives. organic-chemistry.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of nitrogen-containing heterocycles like this compound to minimize environmental impact and enhance safety. mdpi.comresearchgate.netnih.gov
Key strategies include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, polyethylene (B3416737) glycol (PEG), and bio-based solvents like eucalyptol (B1671775) is a major focus. mdpi.comresearchgate.net Water is particularly attractive due to its low cost, non-toxicity, and abundance. researchgate.net
Energy Efficiency: Microwave-assisted synthesis has emerged as a significant green chemistry technique. bohrium.com Microwave irradiation can dramatically accelerate reaction times, increase yields, and enhance product purity, often under solvent-free conditions. bohrium.com This method is considered more environmentally friendly and economical. bohrium.com
Atom Economy: Synthetic methods are designed to maximize the incorporation of all reactant materials into the final product, thereby minimizing waste. acs.org This involves choosing reactions that are inherently more efficient, such as addition and cycloaddition reactions.
Catalysis: The use of catalysts, particularly recyclable heterogeneous catalysts, is preferred over stoichiometric reagents to reduce waste. nih.govacs.org
Reduction of Derivatives: Minimizing the use of protecting groups and other temporary modifications can reduce the number of synthetic steps, reagent consumption, and waste generation. acs.org
Scale-Up Considerations and Process Optimization in this compound Production
The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of challenges that require careful process optimization. asischem.comscitechnol.com The goal is to develop a safe, efficient, cost-effective, and reproducible process that can generate large quantities of the target compound with high purity. google.comgoogle.com
Key considerations include:
Route Scouting and Optimization: This involves identifying and developing new, proprietary synthetic routes that are shorter, use more economical reagents, and are safer to operate on a large scale. asischem.com For example, a patented method for preparing this compound involves the conversion of 1,3-dichloro-6-nitroisoquinoline, followed by a specific purification process to achieve high purity. google.com
Reaction Conditions: Parameters such as temperature, pressure, reaction time, and catalyst loading must be carefully optimized to maximize yield and purity while ensuring safety and minimizing energy consumption. google.com For instance, the hydrogenation of 1,3-dichloro-6-nitroisoquinoline to this compound requires careful control of temperature and reaction time to achieve high yields. google.com
Solvent Selection: The choice of solvent is critical for both reaction performance and environmental impact. On a large scale, factors such as solvent cost, recyclability, and safety become paramount. mdpi.com
Purification: Developing an efficient and scalable purification method is crucial for obtaining the final product with the required purity. This may involve techniques like crystallization, distillation, or chromatography. A triple purification system has been described to achieve greater than 99.9% purity for this compound. google.com
Process Transfer: The successful transfer of the optimized process from the laboratory to a manufacturing plant requires detailed documentation and a thorough understanding of the process parameters and equipment. asischem.comscitechnol.com Continuous flow reaction technology is also being explored to enhance the safety, efficiency, and scalability of isoquinoline synthesis. rsc.org
The table below summarizes some research findings on the synthesis of this compound and its precursors.
| Precursor/Intermediate | Reagents and Conditions | Product | Yield | Reference |
| 1,3-dichloro-6-nitroisoquinoline | Catalytic hydrogenation (Pd/C), K2CO3, Methanol, ≥45°C, ≥0.6 MPa | This compound | ~85.6% | google.com |
| 6-bromoisoquinoline-5,8-dione | Various amines, nucleophilic substitution | This compound-5,8-dione derivatives | - | aphrc.org |
| This compound | Thiocyanation (KSCN, Br2), then cyclization (HCl) | 2-aminothiazolo[5,4-f]isoquinoline | - | cdnsciencepub.com |
Chemical Reactivity and Derivatization Studies of 6 Aminoisoquinoline
Electrophilic Aromatic Substitution Reactions of 6-Aminoisoquinoline
The amino group is a potent activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions. For 6-aminoisochinolin, this would correspond to the C5 and C7 positions. However, the strong basicity of the amino group can lead to complications, such as reaction with the acidic catalysts often employed in these reactions.
Detailed research findings on specific EAS reactions such as nitration, halogenation, and sulfonation directly on 6-aminoisochinolin are not extensively documented in the public domain. However, the expected reactivity can be inferred from the behavior of analogous compounds like aniline (B41778) and other amino-substituted heterocycles. Direct nitration or sulfonation of 6-aminoisochinolin is likely to be challenging due to the potential for the amino group to be protonated by the strong acids used, which would deactivate the ring towards electrophilic attack. mdpi.com A common strategy to circumvent this is to first protect the amino group, for example, by acetylation to form N-acetyl-6-aminoisochinolin. This acetamido group is still an ortho-, para-director but is less activating and less basic, allowing for more controlled substitution.
Friedel-Crafts Reactions: The Friedel-Crafts alkylation and acylation reactions are generally not compatible with aromatic amines like 6-aminoisochinolin. nih.gov The amino group, being a Lewis base, can coordinate with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a complex that deactivates the aromatic ring towards electrophilic substitution. ucl.ac.uk This limitation can potentially be overcome by protecting the amino group, as mentioned above.
Nucleophilic Reactivity at the Amino Group
The lone pair of electrons on the nitrogen atom of the amino group makes it a primary site for nucleophilic attack, enabling a variety of derivatization reactions.
The amino group of 6-aminoisochinolin can readily react with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This is a common and versatile method for modifying the properties of the parent amine.
Similarly, sulfonamides can be synthesized by reacting 6-aminoisochinolin with sulfonyl chlorides. researchgate.net The reaction typically involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide linkage. nih.gov These derivatives are of significant interest in medicinal chemistry. For instance, various quinoline-based sulfonamides have been synthesized and investigated for their biological activities. bepls.com
Table 1: Examples of Amidation and Sulfonamidation Precursors for Reaction with this compound
| Precursor Type | General Structure | Resulting Functional Group |
|---|---|---|
| Acyl Chloride | R-COCl | Amide (-NHCOR) |
| Acid Anhydride | (RCO)₂O | Amide (-NHCOR) |
This compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction involves the nucleophilic addition of the amino group to the carbonyl carbon, followed by the elimination of a water molecule. The formation of the characteristic carbon-nitrogen double bond (azomethine group) is a hallmark of this transformation. neliti.com
The synthesis of Schiff bases from aminoquinolines and their subsequent use in the formation of metal complexes is a well-established area of research, highlighting the utility of this reaction for creating more complex molecular architectures. orientjchem.orgnih.govmdpi.comlibretexts.org
Table 2: General Reaction for Schiff Base Formation
| Reactants | Product |
|---|---|
| This compound + Aldehyde (R-CHO) | Schiff Base (Isoquinoline-6-N=CHR) |
Cross-Coupling Reactions Involving this compound
Modern cross-coupling reactions provide powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can be a versatile substrate in these transformations, either directly or after conversion to a suitable derivative.
For instance, the amino group can be converted into a halide (e.g., bromide or iodide) or a triflate, which can then participate in a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method for forming C-C bonds. ucl.ac.uknih.govscispace.comwikipedia.org Similarly, the Heck reaction allows for the coupling of an organic halide with an alkene. nih.govorganic-chemistry.orglibretexts.orgliverpool.ac.ukwikipedia.org
The Buchwald-Hartwig amination is a particularly relevant cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. nih.govlibretexts.orgacsgcipr.orgsnnu.edu.cnyoutube.comnih.gov While 6-aminoisochinolin itself could act as the amine partner, a more common strategy would be to use a halogenated derivative of the isoquinoline (B145761) core in reaction with other amines. Studies on the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) demonstrate the feasibility of such transformations on this heterocyclic system. libretexts.org
Table 3: Potential Cross-Coupling Reactions with this compound Derivatives
| Reaction Name | Coupling Partners | Bond Formed |
|---|---|---|
| Suzuki-Miyaura | 6-Halo-isoquinoline + Organoboron reagent | C-C |
| Heck | 6-Halo-isoquinoline + Alkene | C-C |
| Buchwald-Hartwig | 6-Halo-isoquinoline + Amine | C-N |
Functionalization at Other Positions of the Isoquinoline Ring System
Directing the functionalization to other positions of the 6-aminoisochinolin ring while the amino group is present can be achieved through various strategies, including C-H activation. nih.govmdpi.comrsc.orgrsc.org The nitrogen atom of the isoquinoline ring can influence the reactivity of the adjacent C1 and C3 positions. Furthermore, the electronic effects of the amino group at C6 are transmitted throughout the ring system, potentially influencing the reactivity of other positions.
Recent advances in transition-metal-catalyzed C-H functionalization have provided methods for the regioselective modification of quinolines and related heterocycles. nih.govmdpi.com These methods could potentially be applied to 6-aminoisochinolin to introduce substituents at positions that are not readily accessible through classical electrophilic aromatic substitution. For example, methods for the C-H functionalization of 8-aminoquinolines are well-developed and could potentially be adapted. rsc.org
Stereoselective Transformations and Chiral Derivatization
The introduction of chirality is a critical aspect of modern drug discovery and materials science. This compound can be a precursor for the synthesis of chiral molecules through several approaches.
One approach involves the use of 6-aminoisochinolin in asymmetric synthesis, where a new stereocenter is created in a controlled manner. mdpi.comrsc.orggoogle.com This could involve the asymmetric reduction of an imine derived from 6-aminoisochinolin or the addition of a chiral auxiliary to the amino group, which then directs a subsequent stereoselective reaction. A patent has been filed for the stereoselective synthesis of this compound compounds, indicating active research in this area. researchgate.net
Another strategy involves the use of chiral derivatives of 6-aminoisochinolin as ligands in asymmetric catalysis. While direct examples with 6-aminoisochinolin are not prevalent, the use of other chiral amino-quinolines and -nicotines as ligands for metal-catalyzed asymmetric reactions is known, suggesting the potential for similar applications of 6-aminoisochinolin derivatives.
Spectroscopic Characterization and Analytical Techniques for 6 Aminoisoquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 6-Aminoisoquinoline. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be achieved.
The ¹H NMR spectrum provides detailed information about the electronic environment of each proton in the molecule. The spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each of the seven protons and the two amine protons. chemicalbook.com
The protons of the amino group (-NH₂) typically appear as a broad singlet due to rapid quadrupole relaxation and exchange with trace amounts of water. The aromatic protons resonate in the downfield region, characteristic of hydrogens attached to an electron-rich heterocyclic system.
Based on typical coupling patterns and electronic effects, the signals can be assigned as follows: The proton at the C1 position (H-1) is highly deshielded due to its proximity to the electronegative nitrogen atom and appears as a singlet. The protons on the pyridine (B92270) ring, H-3 and H-4, form an AX system, appearing as doublets. The protons on the benzene (B151609) ring, H-5, H-7, and H-8, exhibit coupling patterns consistent with their positions relative to the amino group and the fused ring system.
Table 1: ¹H NMR Chemical Shift Assignments for this compound in CDCl₃ chemicalbook.com
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH₂ | 5.54 | br s | - |
| H-5 | 6.58 | s | - |
| H-7 | 7.00 | d | 9.0 |
| H-4 | 7.35 | d | 5.5 |
| H-8 | 7.75 | d | 9.0 |
| H-3 | 8.32 | d | 5.5 |
| H-1 | 8.98 | s | - |
Note: The original source lists two distinct doublets at 7.75 ppm. Based on typical isoquinoline (B145761) coupling, one has been assigned to H-8 and the other signal is likely overlapping or misreported; standard analysis would place the H-3 proton further downfield. The assignments presented here are based on interpretation of the provided data and established chemical shift principles.
The ¹³C NMR spectrum reveals nine distinct signals, corresponding to the nine carbon atoms in the this compound molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the electron-donating effect of the amino group. Carbons in the pyridine ring (C1, C3, C4, C8a) are generally found at different chemical shifts than those in the benzenoid ring (C5, C6, C7, C8, C4a) due to the influence of the heteroatom.
The carbon atom attached to the amino group (C6) is shielded, causing an upfield shift, while carbons in close proximity to the nitrogen atom (C1 and C3) are deshielded and appear downfield. Quaternary carbons (C4a and C8a) typically show weaker signals.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift Range (δ, ppm) |
| C1 | 150 - 155 |
| C3 | 140 - 145 |
| C4 | 118 - 123 |
| C4a | 135 - 140 |
| C5 | 105 - 110 |
| C6 | 145 - 150 |
| C7 | 120 - 125 |
| C8 | 128 - 133 |
| C8a | 125 - 130 |
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, a COSY spectrum would show a clear correlation between H-3 and H-4 on the pyridine ring. It would also confirm the connectivity of the benzenoid protons, showing a cross-peak between the ortho-coupled H-7 and H-8.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). An HSQC spectrum would allow for the direct assignment of each protonated carbon. For example, the proton signal at 8.98 ppm (H-1) would correlate to the carbon signal for C1, and the proton signal at 7.00 ppm (H-7) would correlate to the C7 signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds. This technique helps to identify quaternary carbons and link different spin systems. Key expected HMBC correlations for this compound would include:
H-1 correlating to C3 and C8a.
H-5 correlating to C4a, C7, and C6.
H-4 correlating to C4a and C5.
H-8 correlating to C6 and C4a.
These 2D NMR techniques, used in concert, provide a robust and definitive method for the complete structural elucidation of this compound.
Infrared (IR) and Raman Spectroscopy
The vibrational spectrum of this compound is characterized by modes arising from the isoquinoline core and the amino substituent. The isoquinoline structure itself gives rise to characteristic aromatic C-H stretching, C=C and C=N ring stretching, and ring breathing modes. The introduction of the amino group at the C6 position adds characteristic N-H stretching, bending (scissoring), and wagging vibrations.
Table 3: Key Vibrational Mode Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 3450 - 3300 | N-H asymmetric and symmetric stretching (amino group) |
| 3100 - 3000 | Aromatic C-H stretching |
| 1650 - 1600 | NH₂ scissoring (bending) |
| 1620 - 1570 | C=N and C=C aromatic ring stretching |
| 1550 - 1450 | C=C aromatic ring stretching |
| 1370 - 1300 | C-N stretching |
| 900 - 675 | Aromatic C-H out-of-plane bending |
Note: These are characteristic frequency ranges. The exact peak positions can be influenced by the solid-state packing or solvent used during measurement.
The correlation between the observed spectral bands and the molecular structure is direct and confirmatory.
In the IR spectrum , the presence of two distinct, sharp-to-medium bands in the 3450-3300 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching modes. The complex pattern of bands between 1620 cm⁻¹ and 1450 cm⁻¹ confirms the presence of the fused aromatic ring system, attributable to the C=C and C=N stretching vibrations of the isoquinoline core.
The Raman spectrum complements the IR data. Aromatic ring stretching vibrations, particularly the ring breathing modes, often give rise to strong and sharp signals in the Raman spectrum, providing a clear fingerprint for the isoquinoline skeleton. While N-H stretching bands are typically weak in Raman, the C-N stretching and aromatic C-H vibrations are readily observable. The combined use of both IR and Raman spectroscopy provides a more complete picture of the vibrational modes, as some modes that are weak in IR may be strong in Raman, and vice versa, according to the principles of molecular symmetry and polarizability.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For organic molecules like this compound, this involves the absorption of ultraviolet or visible light, which promotes electrons from lower-energy orbitals to higher-energy ones.
The absorption of UV or visible radiation in organic molecules is confined to specific functional groups, known as chromophores, which contain valence electrons with low excitation energy. In this compound, the aromatic isoquinoline ring system and the amino (-NH2) substituent constitute the primary chromophores. The electronic transitions observed are typically π → π* and n → π* transitions.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds with conjugated systems, such as the aromatic rings of isoquinoline. These transitions are generally high-energy and result in strong absorption bands.
n → π Transitions:* These involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atoms, to a π* antibonding orbital. These transitions are typically of lower energy and result in weaker absorption bands compared to π → π* transitions.
The UV-Vis absorption spectrum of a molecule is presented as a plot of absorbance versus wavelength. The spectrum for aminoquinoline, a close structural analog of this compound, shows strong absorption in the UV region. researchgate.net The presence of the amino group, an auxochrome, on the aromatic system typically causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted isoquinoline core. The spectrum of the related compound 6-Aminoquinoline, recorded in ethanol (B145695), shows distinct absorption maxima, providing insight into the electronic properties of this class of compounds. nist.gov
Table 1: UV-Vis Absorption Data for the Related Compound 6-Aminoquinoline
| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |
| 247 nm | 33113 | Ethanol |
| 285 nm | 4266 | Ethanol |
| 352 nm | 2630 | Ethanol |
Data sourced from the NIST WebBook for the isomer 6-Aminoquinoline, providing a reference for the expected spectral characteristics of this compound. nist.gov
To complement experimental data, computational methods like Time-Dependent Density Functional Theory (TD-DFT) are employed to predict and interpret UV-Vis spectra. TD-DFT is a quantum mechanical method used to calculate the properties of a molecule in its excited state. mdpi.com This approach can accurately predict the electronic absorption spectra of organic molecules. mdpi.com
The process involves first optimizing the ground-state geometry of the molecule using Density Functional Theory (DFT). Subsequently, TD-DFT calculations are performed on this optimized structure to determine the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. google.com The selection of an appropriate functional (e.g., B3LYP, PBE1PBE) and basis set (e.g., 6-31G(d,p)) is crucial for obtaining results that correlate well with experimental spectra. google.comyoutube.com These theoretical calculations provide a detailed assignment of the observed absorption bands to specific electronic transitions (e.g., HOMO→LUMO), offering a deeper understanding of the molecule's electronic structure. youtube.com
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
Liquid chromatography-mass spectrometry (LC-MS) and its high-performance variant, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are indispensable tools for the separation, detection, and quantification of compounds in complex mixtures. These hyphenated techniques are characterized by their high sensitivity, selectivity, and speed.
A validated UPLC-MS/MS method has been developed for the quantitative analysis of the isomer, 5-Aminoisoquinoline, in plasma, and its parameters provide a strong model for the analysis of this compound. This method utilizes electrospray ionization (ESI) in the positive mode, which is well-suited for ionizing nitrogen-containing basic compounds like aminoisoquinolines. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a resulting characteristic product ion is monitored for highly selective quantification.
Table 2: Exemplar UPLC-MS/MS Parameters for Aminoisoquinoline Analysis
| Parameter | Condition |
| Chromatography | |
| System | ACQUITY UPLC |
| Column | Acquity CSH₁₈ (2.1 × 100 mm; 1.7 µm) |
| Mobile Phase | Acetonitrile and 10 mM Ammonium (B1175870) Acetate (65:35 v/v) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| System | Triple Quadrupole Detector (TQD) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 2.41 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| MRM Transition | For 5-AIQ: m/z 145.0 → 117.4 and m/z 145.0 → 91.0 |
Parameters are based on the validated method for the isomer 5-Aminoisoquinoline (5-AIQ) and serve as a representative methodology for this compound.
Furthermore, derivatives of related aminoquinolines are used in analytical applications. For instance, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a well-known pre-column derivatization reagent used with UPLC-ESI-MS/MS for the sensitive analysis of amino acids.
Tandem mass spectrometry (MS/MS) experiments provide crucial structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound (molecular weight 144.17), the protonated molecular ion [M+H]⁺ would have an m/z of approximately 145.18.
The fragmentation of the parent quinoline (B57606) radical cation is known to proceed via the loss of a neutral hydrogen cyanide (HCN) molecule, resulting in a C₈H₆˙⁺ fragment. rsc.org A similar fragmentation pathway can be anticipated for aminoisoquinolines. In the case of aromatic amines, fragmentation often involves cleavages related to the amino group or the aromatic ring system.
The fragmentation pattern for the closely related isomer, 5-Aminoisoquinoline, has been documented, showing the precursor ion at m/z 145.0 fragmenting to produce two primary product ions at m/z 117.4 and m/z 91.0. These transitions are characteristic and can be used for identification.
Table 3: Precursor and Product Ions for Aminoisoquinoline in MS/MS
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Probable Neutral Loss |
| Aminoisoquinoline | 145.0 | 117.4 | HCN (27 u) |
| 91.0 | C₃H₂N (52 u) |
Fragmentation data based on the analysis of the isomer 5-Aminoisoquinoline.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. libretexts.org The method involves directing a beam of X-rays onto a single crystal of the substance. The crystal lattice diffracts the X-rays into a specific pattern of spots. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the positions of the atoms, bond lengths, bond angles, and torsional angles can be determined with high precision. libretexts.org
While a specific crystal structure for this compound was not identified in the searched literature, the structure of its isomer, 5-Aminoisoquinoline, has been determined and is available in the Cambridge Structural Database (CCDC Number: 906575). nih.gov The crystallographic analysis of related heterocyclic compounds, such as tetrahydroisoquinoline alkaloids, reveals detailed information about the molecular conformation and intermolecular interactions, like hydrogen bonding, that dictate the packing of molecules in the solid state. mdpi.com A crystallographic study of this compound would similarly provide invaluable data on its solid-state conformation and the nature of non-covalent interactions, such as N-H···N hydrogen bonds, which are critical for understanding its physical properties and its interactions in a biological context.
Computational Chemistry and Theoretical Investigations of 6 Aminoisoquinoline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting the geometric and electronic properties of 6-Aminoisoquinoline.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom approach zero, yielding the equilibrium structure. jdftx.orgbu.educrystalsolutions.eu
The accuracy of DFT calculations is highly dependent on the choice of the "level of theory," which comprises the exchange-correlation functional and the basis set.
For molecules like this compound, a common and well-validated approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. explorationpub.com This functional often provides reliable results for the structural and electronic properties of organic molecules.
The basis set is a set of mathematical functions used to construct the molecular orbitals. A frequently employed basis set for this type of molecule is from the Pople family, such as 6-311++G(d,p) . dergipark.org.trresearchgate.net This notation indicates:
6-311G : A triple-zeta valence basis set, providing flexibility for describing the valence electrons.
++ : Diffuse functions are added to both heavy atoms and hydrogen atoms, which are crucial for accurately describing anions and systems with lone pairs, like the nitrogen atoms in this compound.
(d,p) : Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for the description of non-spherical electron density distributions, which is essential for accurately modeling chemical bonds. ijres.org
This combination, B3LYP/6-311++G(d,p), has been shown to provide a good correlation between theoretical and experimental data for related quinoline (B57606) derivatives and is considered a reliable level of theory for predicting the properties of this compound. dergipark.org.tr
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity and kinetic stability of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as a nucleophile or electron donor. The LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile or electron acceptor. scirp.org
For this compound, the HOMO is expected to be distributed primarily over the electron-rich regions, including the amino group and the fused benzene (B151609) ring, reflecting the electron-donating nature of the -NH₂ group. The LUMO, conversely, is anticipated to be localized mainly on the electron-deficient pyridine (B92270) ring of the isoquinoline (B145761) system, particularly around the nitrogen atom.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial indicator of molecular stability. researchgate.net
ΔE = ELUMO - EHOMO
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org A small gap suggests the molecule is more polarizable and reactive. physchemres.org In this compound, the presence of the amino group is expected to raise the HOMO energy, leading to a smaller energy gap compared to the parent isoquinoline molecule, thus indicating higher reactivity.
Table 1: Representative Frontier Orbital Energies (Illustrative)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.85 |
| ELUMO | -1.25 |
| ΔE (HOMO-LUMO Gap) | 4.60 |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors are derived from Koopmans' theorem, where the ionization potential (I) is approximated as -EHOMO and the electron affinity (A) as -ELUMO. ijres.orgphyschemres.org
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
χ = (I + A) / 2 = -(EHOMO + ELUMO) / 2
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer.
η = (I - A) / 2 = (ELUMO - EHOMO) / 2
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
S = 1 / η
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. dergipark.org.tr
ω = μ² / (2η) where μ = -χ (chemical potential)
These descriptors provide a quantitative framework for comparing the reactivity of different molecules. researchgate.netnih.gov For this compound, the electron-donating amino group is expected to result in a lower electrophilicity index compared to unsubstituted isoquinoline.
Table 2: Calculated Global Reactivity Descriptors (Illustrative)
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 5.85 |
| Electron Affinity (A) | 1.25 |
| Electronegativity (χ) | 3.55 |
| Chemical Hardness (η) | 2.30 |
| Electrophilicity Index (ω) | 2.74 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.decomputabio.com The MEP surface maps the electrostatic potential onto a constant electron density surface, providing an intuitive picture of the molecule's charge landscape. researchgate.net
The MEP surface is color-coded to indicate different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are the most likely sites for electrophilic attack and are associated with lone pairs of electrons.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack and are typically found around acidic hydrogen atoms.
Green: Regions of neutral or near-zero potential.
For this compound, the MEP analysis is expected to show a highly negative potential (red) around the nitrogen atom of the pyridine ring, making it the primary site for protonation and electrophilic attack. The hydrogen atoms of the amino group (-NH₂) would exhibit a positive potential (blue), indicating their ability to act as hydrogen bond donors. The distribution of potential across the aromatic rings would be influenced by the competing effects of the electronegative ring nitrogen and the electron-donating amino group. This detailed map of the electrostatic potential is crucial for understanding non-covalent interactions, such as hydrogen bonding and π-π stacking, which are vital in biological systems and material science. dtic.mil
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational method that examines the electronic wavefunction of a molecule in terms of localized, Lewis-like chemical bonds and lone pairs. taylorandfrancis.com It provides a framework for understanding intramolecular and intermolecular bonding interactions, charge transfer, and conjugative effects within a molecular system. taylorandfrancis.com The analysis focuses on donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The stabilization energy, E(2), associated with these interactions quantifies the extent of electron density delocalization, which is crucial for understanding intramolecular charge transfer (ICT). taylorandfrancis.comresearchgate.net
In aromatic systems like isoquinoline derivatives, NBO analysis reveals significant charge delocalization from lone pairs of heteroatoms into the ring system. For isoquinoline derivatives, such as 5-aminoisoquinoline, studies have shown that the amino group acts as a potent electron donor. niscpr.res.in The lone pair of the nitrogen atom in the amino group (n(N)) participates in strong hyperconjugative interactions with the antibonding π* orbitals of the aromatic ring. niscpr.res.in This delocalization of electron density from the amino group to the isoquinoline core is a key feature of intramolecular charge transfer.
The table below illustrates typical donor-acceptor interactions identified through NBO analysis in amino-substituted nitrogen heterocycles.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (N) of Amino Group | π* (C-C) of Ring | High | n → π |
| LP (N) of Amino Group | π (C-N) of Ring | Moderate | n → π |
| π (C-C) of Ring | π (C-C) of Ring | Moderate | π → π |
| π (C-C) of Ring | π (C-N) of Ring | Moderate | π → π* |
| Note: This table represents generalized interactions. Specific E(2) values require dedicated quantum chemical calculations for this compound. |
Quantum Chemical Studies on Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting and interpreting the spectroscopic properties of molecules. dergipark.org.trnih.gov These theoretical investigations provide insights that complement experimental data for Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Infrared (IR) Spectroscopy: Theoretical vibrational analysis is used to calculate the harmonic vibrational frequencies of a molecule in its ground state. niscpr.res.in For molecules like this compound, DFT methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly used to optimize the molecular geometry and compute the vibrational spectra. niscpr.res.indergipark.org.tr The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, improving agreement with experimental FT-IR and FT-Raman data. dergipark.org.tr Potential Energy Distribution (PED) analysis is then performed to assign the calculated vibrational modes to specific molecular motions, such as N-H stretching of the amino group, C-H stretching of the aromatic ring, and various ring breathing and deformation modes. researchgate.netdergipark.org.tr Studies on related molecules like 1-aminoisoquinoline (B73089) and 5-substituted isoquinolines have demonstrated excellent correlation between theoretical and experimental vibrational spectra. niscpr.res.inresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard quantum chemical approach for calculating the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. researchgate.netdergipark.org.trnih.gov These calculations are typically performed at the same level of theory used for geometry optimization. The computed isotropic shielding values are then converted into chemical shifts using a reference compound like Tetramethylsilane (TMS). Theoretical predictions help in the precise assignment of signals in the experimental NMR spectra, which can be complex for polycyclic aromatic compounds. dergipark.org.trnih.gov For this compound, calculations would predict the chemical shifts for each unique proton and carbon atom, reflecting the influence of the electron-donating amino group and the ring nitrogen on the electronic environment of the nuclei.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronic transitions and predicting UV-Vis absorption spectra. researchgate.netdergipark.org.tr By calculating the vertical excitation energies and corresponding oscillator strengths, TD-DFT can identify the nature of the electronic transitions, such as π→π* or n→π*. niscpr.res.in Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial in this context. For this compound, the HOMO is expected to have significant contributions from the amino group and the benzene ring portion, while the LUMO would be localized more on the pyridine ring of the isoquinoline system. The HOMO-LUMO energy gap is a key determinant of the electronic absorption properties. niscpr.res.in TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and help interpret the experimental spectrum in terms of specific electronic excitations within the molecule. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmdpi.com These models are fundamental in drug discovery and medicinal chemistry for predicting the activity of new, unsynthesized compounds and for optimizing lead structures. nih.gov A QSAR model is typically expressed as an equation where biological activity is a function of physicochemical or structural descriptors. wikipedia.org
Activity = f (molecular descriptors)
The development of a QSAR model involves several steps, including the selection of a dataset of compounds with known activities, calculation of molecular descriptors, development of a mathematical model using statistical methods, and rigorous validation of the model's predictive power. mdpi.com
While specific QSAR studies focused solely on this compound are not extensively documented, the isoquinoline and quinoline scaffolds are common in molecules investigated in QSAR modeling for various therapeutic targets. dergipark.org.trnih.gov For instance, QSAR studies have been performed on quinolinone derivatives to explore their antituberculosis activity. nih.gov In such studies, this compound could serve as a key building block or a compound within the training set.
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be classified into several categories, including electronic (e.g., dipole moment, electronegativity, orbital energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological descriptors. dergipark.org.trresearchgate.net
In a typical QSAR study involving isoquinoline or quinoline derivatives, a range of descriptors would be calculated using computational methods. dergipark.org.trnih.gov For example, in a study on quinolinone-based thiosemicarbazones, descriptors such as van der Waals volume, electron density, and electronegativity were found to be pivotal in correlating with anti-tuberculosis activity. nih.gov Another study on 5,8-quinolinequinone derivatives identified molecular volume, ionization potential, molecular softness, dipole moment, and the octanol-water partition coefficient (log P) as important parameters affecting anticancer activity. researchgate.net
The correlation between these descriptors and biological activity is established using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms. mdpi.com The resulting QSAR equation quantifies the contribution of each descriptor to the activity. For example, a positive coefficient for a descriptor like LogP would suggest that increasing lipophilicity enhances biological activity within the studied series, while a negative coefficient would imply the opposite. These correlations provide valuable insights into the mechanism of action and guide the rational design of more potent analogues. researchgate.net If this compound were included in a QSAR study, descriptors related to its amino group (e.g., hydrogen bond donor capacity) and its aromatic system (e.g., polarizability, electronic properties) would be critical for modeling its biological activity. nih.gov
| Descriptor Category | Example Descriptors | Potential Biological Relevance |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Electronegativity | Receptor binding, reactivity, metabolic stability. researchgate.net |
| Steric/Topological | Molecular Volume, Surface Area, Molar Refractivity | Drug-receptor fit, accessibility of active site. nih.govresearchgate.net |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Membrane permeability, transport, protein binding. researchgate.net |
| Hydrogen Bonding | Number of H-bond donors/acceptors, TPSA | Specific interactions with biological targets. ambeed.com |
Pharmacological and Biological Research Applications of 6 Aminoisoquinoline Derivatives
Role as Kinase Inhibitors
Kinases are enzymes that play a crucial role in cell signaling and regulation. The aberrant activity of certain kinases is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, the development of kinase inhibitors has become a major focus of drug discovery. google.com 6-Aminoisoquinoline derivatives have emerged as a valuable scaffold for designing potent and selective kinase inhibitors. google.comgoogle.com
Inhibition of AGC Kinases and Other Kinase Families
Research has demonstrated that this compound derivatives can effectively inhibit various kinases, with a notable impact on the AGC kinase family. google.comgoogle.com This family includes kinases such as PKA, PKC, and ROCK (Rho-associated kinase). google.com For instance, certain this compound compounds have been identified as potent inhibitors of Rho kinase. google.com
Beyond the AGC family, these derivatives have also shown inhibitory activity against other kinase families. google.com The versatility of the this compound scaffold allows for chemical modifications that can tune the selectivity and potency against different kinases. arvojournals.orgnih.gov
Mechanisms of Enzyme Inhibition (Competitive, Non-competitive, Mixed, Uncompetitive)
Enzyme inhibitors can act through various mechanisms, and understanding these is crucial for drug development. The primary mechanisms include:
Competitive Inhibition: The inhibitor, being structurally similar to the substrate, binds to the active site of the enzyme, preventing the substrate from binding. bioninja.com.aulibretexts.org The effect of a competitive inhibitor can be overcome by increasing the substrate concentration. bioninja.com.au
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. bioninja.com.au This binding alters the enzyme's conformation, including the active site, thereby preventing the substrate from binding effectively or the enzyme from catalyzing the reaction. Increasing substrate concentration does not reverse this type of inhibition. bioninja.com.au
Mixed Inhibition: In this mode, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at a site distinct from the active site. Mixed inhibitors affect both the Vmax (maximum reaction rate) and the Km (substrate concentration at half Vmax).
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, rendering it inactive. slideshare.net This type of inhibition is more effective at higher substrate concentrations.
Studies on this compound-based kinase inhibitors have often pointed towards an ATP-competitive mechanism of action, a common mode of inhibition for this class of drugs. nih.govresearchgate.net
Impact on Cellular Signaling Pathways
By inhibiting specific kinases, this compound derivatives can modulate various cellular signaling pathways. Kinases are integral components of signaling cascades that control fundamental cellular processes such as proliferation, differentiation, migration, and apoptosis (programmed cell death). researchgate.net
For example, the inhibition of Rho-associated kinase (ROCK) by certain this compound derivatives can influence the Rho/Rho-kinase signaling pathway. researchgate.netresearchgate.net This pathway is involved in regulating smooth muscle contraction, cytoskeleton organization, and cell adhesion. researchgate.net Dysregulation of the Rho/ROCK pathway has been linked to various cardiovascular diseases and cancer. researchgate.net Furthermore, the Wnt signaling pathway, which can be influenced by kinase activity, is implicated in processes like retinal degeneration. google.comgoogle.com
The ability of these compounds to interfere with such critical signaling pathways underscores their therapeutic potential. google.com
Structure-Activity Relationship (SAR) Studies for Kinase Inhibition
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies have been instrumental in optimizing their kinase inhibitory potency and selectivity. google.comarvojournals.org
Researchers have systematically modified different parts of the this compound scaffold to understand the structural requirements for effective kinase inhibition. arvojournals.orgnih.gov For example, modifications to the amine group and the isoquinoline (B145761) ring system have been shown to significantly impact potency and selectivity. arvojournals.org One study highlighted that moving or removing an adjacent aromatic ring from the amine could affect water solubility and potency. arvojournals.org Another SAR study led to the development of a lead compound by removing the aminoisoquinoline basic center to improve potency and pharmacokinetic profile. nih.gov
These studies often involve synthesizing a library of related compounds and evaluating their activity in biochemical and cellular assays. The data generated helps in designing new derivatives with improved pharmacological properties. arvojournals.org
Potential in Therapeutic Development
The demonstrated efficacy of this compound derivatives as kinase inhibitors has paved the way for their exploration in various therapeutic areas. google.com
Treatment of Ocular Diseases (e.g., Glaucoma, Retinal Degeneration)
A significant area of research for this compound derivatives is in the treatment of ocular diseases, particularly glaucoma and retinal degeneration. google.comgoogle.com
Glaucoma: This neurodegenerative disease is a leading cause of irreversible blindness worldwide and is often associated with elevated intraocular pressure (IOP). researchgate.netresearchgate.net Certain this compound derivatives that inhibit Rho kinase (ROCK) have shown promise in lowering IOP. researchgate.netnih.gov ROCK inhibitors are believed to increase the outflow of aqueous humor from the eye by relaxing the trabecular meshwork, a key tissue involved in regulating IOP. researchgate.netnih.gov The development of compounds like Netarsudil, which contains a this compound moiety, represents a significant advancement in glaucoma therapy. thieme-connect.de
Retinal Degeneration: This group of diseases, which includes conditions like age-related macular degeneration and retinitis pigmentosa, leads to the progressive loss of photoreceptor cells in the retina. nih.gov Kinase signaling pathways are implicated in the survival and death of retinal cells. google.com By targeting specific kinases, this compound derivatives may offer a neuroprotective strategy to slow down or prevent the progression of retinal degeneration. google.commdpi.com
Anticancer Activity and Mechanisms
Derivatives of this compound have emerged as a significant area of interest in oncological research, demonstrating notable cytotoxic effects across various cancer cell lines. The anticancer potential of these compounds is attributed to several underlying molecular mechanisms, including the induction of programmed cell death (apoptosis), interruption of the cell division cycle, and the inhibition of key enzymes involved in cancer progression.
The isoquinoline framework itself is recognized for its antitumor properties. Research into derivatives, such as those with substitutions at the 6-position, has shown that these modifications can significantly enhance bioactivity. For instance, the introduction of a phenylamino (B1219803) group at the C-6 position of an isoquinolinequinone (IQQ) structure has been found to boost antiproliferative activity in human gastric adenocarcinoma, lung cancer, and bladder carcinoma cell lines. chemblink.com Further studies on IQQ N-oxide derivatives have revealed that isomers with substitutions at the C(6) position exhibit a more potent anticancer profile compared to their C(7) counterparts, showing nanomolar efficacy against a panel of human tumor cell lines. rsc.org
One of the primary mechanisms by which this compound derivatives exert their anticancer effects is through the induction of apoptosis. This process of programmed cell death is a critical target in cancer therapy. Studies on related 6-aminoquinolone compounds have demonstrated that they can trigger apoptosis in human prostate cancer cells. researchgate.net This is achieved through the activation of caspases, such as caspase-3 and caspase-8, which are key executioner proteins in the apoptotic cascade. researchgate.net The treatment of leukemia cells with certain 6-amino-9-sulfonylpurine derivatives has been shown to increase the expression of caspase 3 and cytochrome c, indicating the involvement of the intrinsic mitochondrial pathway of apoptosis. researchgate.net
In addition to inducing apoptosis, these derivatives can also cause cell cycle arrest, which halts the proliferation of cancer cells. For example, some isoquinoline derivatives cause cells to accumulate in the G2/M phase or the S phase of the cell cycle. ontosight.airesearchgate.net A related 6-aminoquinolone was observed to cause arrest at the S/G2/M phase in prostate cancer cells, preventing them from proceeding to mitosis. researchgate.net This disruption of the cell cycle is often a precursor to apoptosis.
Enzyme inhibition is another critical mechanism. Certain this compound compounds have been developed as kinase inhibitors, targeting enzymes that are often overactive in cancer cells and play a crucial role in their growth and survival. uop.edu.jo Furthermore, the isoquinoline scaffold is a component of some Poly (ADP-ribose) polymerase (PARP) inhibitors, such as 5-aminoisoquinolinone (5-AIQ). crossref.orgresearchgate.net PARP enzymes are vital for DNA repair, and their inhibition can lead to the accumulation of DNA damage, particularly in cancer cells with existing DNA repair defects, ultimately causing cell death. semanticscholar.org This strategy is a cornerstone of targeted cancer therapy. mdpi.com
Below is a table summarizing the observed anticancer activities of various isoquinoline derivatives.
| Compound Class/Derivative | Cancer Cell Line(s) | Observed Effect(s) | Mechanism of Action |
| 6-Phenylaminoisoquinolinequinone | Gastric adenocarcinoma, Lung cancer, Bladder carcinoma | Enhanced antiproliferative activity chemblink.com | Not specified |
| C(6)-substituted IQQ N-oxides | Various human tumor cell lines | Potent anticancer activity (nanomolar GI50) rsc.org | Induction of ROS rsc.org |
| 6-Aminoquinolone WM13 | Prostate (PC3, LNCaP) | Inhibition of proliferation, Cytotoxicity researchgate.net | Apoptosis induction (caspase-8, -3 activation), Cell cycle arrest (S/G2/M), DNA damage researchgate.net |
| 6-Amino-9-sulfonylpurine | Leukemia (K562) | Apoptosis induction researchgate.net | Intrinsic mitochondrial pathway (increased caspase 3, cytochrome c) researchgate.net |
| Isoquinoline derivative 12 | Breast (MCF-7, MDA-MB-231) | Cytotoxicity (IC50 = 3.82 µM, 2.26 µM) researchgate.net | S phase cell cycle arrest, Apoptosis induction researchgate.net |
Antimicrobial Properties and Antibacterial Mechanisms
The isoquinoline scaffold is a well-established pharmacophore in the search for new antimicrobial agents. Isoquinoline alkaloids and their synthetic derivatives have demonstrated a broad spectrum of activity, including antibacterial and antifungal properties. mdpi.com Research has specifically highlighted the potential of this compound derivatives in combating pathogenic microbes.
Studies have reported that certain isoquinoline derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. A comparative study assessing the effects of 6-ethynylisoquinoline, a related derivative, showed a significant reduction in the growth of these bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
The mechanisms underlying the antibacterial action of isoquinoline derivatives are multifaceted. One proposed mode of action involves the disruption of bacterial cell wall synthesis. mdpi.com The cell wall is crucial for maintaining the structural integrity of bacteria, and its inhibition leads to cell lysis and death. Another key mechanism is the interference with nucleic acid biosynthesis, which halts bacterial replication and protein production. mdpi.com Global proteomics analyses of S. aureus treated with alkynyl isoquinolines indicated perturbations in both cell wall and nucleic acid synthesis pathways. mdpi.com
Furthermore, research into related 6-aminoquinolone derivatives has shown that structural modifications can enhance antibacterial potency. The combination of an amino group at the C-6 position and a methyl group at the C-8 position was found to be particularly effective for improving activity against Gram-positive bacteria. nih.gov One such derivative, 1,2,3,4-tetrahydroisoquinolinyl derivative 19v, exhibited superior antibacterial activity against Staphylococcus aureus strains, including methicillin-resistant (MRSA) and ciprofloxacin-resistant strains, when compared to the standard antibiotic ciprofloxacin (B1669076). nih.gov
In addition to antibacterial effects, isoquinoline derivatives have also shown promise as antifungal agents. researchgate.net Halogenated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters of tetrahydroisoquinolines, have displayed significant antifungal activity. researchgate.net While many compounds showed limited effect, certain chlorinated derivatives were effective against the tested fungi. researchgate.net
The table below summarizes the antimicrobial activity of selected isoquinoline derivatives.
| Compound/Derivative Class | Target Microorganism(s) | Activity/Mechanism |
| 6-Ethynylisoquinoline | Staphylococcus aureus, Escherichia coli | Marked reduction in bacterial growth |
| Alkynyl Isoquinolines (HSN584) | Staphylococcus aureus (including MRSA) | Bactericidal; Perturbs cell wall and nucleic acid biosynthesis mdpi.com |
| 6-Amino-8-methylquinolone (Derivative 19v) | Gram-positive bacteria (including MRSA) | High antibacterial activity, superior to ciprofloxacin against S. aureus nih.gov |
| Chlorinated Tetrahydroisoquinolines | Various fungi | Notable antifungal activity researchgate.net |
Antiviral Properties
The broad biological activity of the isoquinoline nucleus extends to antiviral applications. Research has demonstrated that various isoquinoline alkaloids and their derivatives possess inhibitory activity against a range of viruses, including both DNA and RNA viruses. researchgate.netnih.gov These findings suggest a promising foundation for the investigation of this compound derivatives as potential antiviral agents.
Studies have explored the efficacy of isoquinoline compounds against viruses such as influenza virus, Herpes simplex virus (HSV), and human immunodeficiency virus (HIV). researchgate.netnih.gov For instance, certain isoquinolone derivatives have been synthesized and evaluated for their activity against influenza A and B viruses. nih.gov While some of these compounds showed activity, structural modifications, such as dimethylation at specific positions of a phenyl ring, could lead to a complete loss of antiviral effect, highlighting the importance of specific structural features for activity. nih.gov
Although direct studies on the antiviral properties of this compound are limited, research on related structures provides valuable insights. For example, studies on 6-amine chitosan (B1678972) derivatives found that these compounds possess antiviral activity, which was enhanced by the presence of a bromine ion. uop.edu.jo This suggests that the 6-amino functional group can be a key component in designing antiviral compounds. The mechanisms of antiviral action for isoquinoline-related compounds can vary. Some alkaloids, like emetine, are thought to disrupt viral entry by affecting lysosomal function. nih.gov Others may interfere with viral replication machinery, such as viral polymerases. nih.gov
The investigation into isoquinoline alkaloids has also extended to coronaviruses. In silico studies have shown that certain isoquinoline alkaloids, like cepharanthrine and tetrandrine, can effectively bind to the spike protein of SARS-CoV-2, suggesting a potential mechanism for inhibiting viral entry into host cells. nih.gov While these studies focus on a broader class of alkaloids, they underscore the potential of the isoquinoline scaffold as a platform for developing novel antiviral therapies.
Receptor Binding Studies and Target Identification
Identifying the specific molecular targets of this compound derivatives is crucial for understanding their mechanisms of action and for the rational design of more potent and selective therapeutic agents. Research has successfully identified several enzymes and receptors with which these compounds interact, primarily in the context of cancer and cardiovascular disease.
A significant area of investigation has been the inhibition of protein kinases. Kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in diseases like cancer. Patents have described this compound compounds that are designed to influence, inhibit, or reduce the action of kinases, indicating their potential as kinase inhibitors for treating conditions such as cancer and glaucoma. google.com More specifically, fragment-based screening has led to the identification of 6-substituted isoquinolin-1-amine derivatives as inhibitors of Rho-associated coiled-coil-containing protein kinase (ROCK-I). researchgate.net ROCK is a serine/threonine kinase that is implicated in various cellular processes, and its inhibition is a therapeutic strategy for cardiovascular diseases. researchgate.net
Another identified target is inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. Because rapidly proliferating cells, such as lymphocytes and cancer cells, are highly dependent on this pathway, IMPDH is a recognized target for immunosuppressive and anticancer drugs. researchgate.net An initial screening identified 5-bromo-6-amino-isoquinoline as a weak inhibitor of IMPDH. researchgate.net Subsequent optimization of this hit compound led to the development of novel 2-isoquinolinoaminooxazole-based inhibitors with potent, single-digit nanomolar activity against the enzyme. researchgate.net
These studies demonstrate that the this compound scaffold can serve as a versatile template for designing inhibitors that bind to the active sites of various enzymes. The specific substitutions on the isoquinoline ring are critical for determining the binding affinity and selectivity for a given target.
| Identified Target | Compound Class | Therapeutic Area |
| Protein Kinases | This compound compounds | Cancer, Glaucoma google.com |
| ROCK-I | 6-Substituted isoquinolin-1-amine derivatives | Cardiovascular Disease researchgate.net |
| IMPDH | 5-Bromo-6-amino-isoquinoline derivatives | Immunology, Oncology researchgate.net |
Investigation of Biological Activity of Aminoisoquinoline Schiff Bases
Schiff bases, which contain a characteristic azomethine (-C=N-) group, are a well-known class of compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. rasayanjournal.co.in The condensation of aminoisoquinolines with various aldehydes to form Schiff base derivatives has been explored as a strategy to generate novel bioactive molecules.
Research has demonstrated that aminoisoquinoline Schiff bases possess significant biological potential. A 2023 study detailed the synthesis and biological evaluation of a series of aminoisoquinoline Schiff bases, confirming their relevance in medicinal chemistry. researchgate.netcrossref.org These compounds are often investigated for their antimicrobial effects. Studies on various Schiff bases have shown them to exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as excellent antifungal activity. researchgate.net The antimicrobial efficacy of Schiff base metal complexes is often higher than that of the free ligands. researchgate.net
In the realm of anticancer research, Schiff bases derived from quinoline (B57606) and isoquinoline nuclei have shown considerable promise. researchgate.net For example, a series of Schiff's base derivatives combining nitroimidazole and quinoline moieties were synthesized and tested as potential anticancer agents and inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.net Several of these compounds displayed effective antiproliferative activity and inhibited both EGFR and HER-2, with one derivative showing an IC50 value of 0.12 µM against EGFR. researchgate.net The anticancer activity of Schiff bases is a significant area of focus, with studies demonstrating their ability to inhibit the growth of various cancer cell lines, including liver and breast cancer. researchgate.netnih.gov The mechanism often involves targeting key signaling proteins like EGFR or inducing apoptosis. rsc.orgresearchgate.net
The biological activity of these Schiff bases is highly dependent on their specific chemical structure, including the nature of the substituents on the aromatic rings. researchgate.net This allows for a high degree of tunability in designing compounds with specific biological profiles.
| Schiff Base Derivative Class | Biological Activity Investigated | Key Findings |
| Aminoisoquinoline Schiff Bases | General Biological Activity | Synthesis and evaluation confirm biological relevance researchgate.netcrossref.org |
| Various Schiff Bases | Antibacterial & Antifungal | Moderate to excellent activity against various bacteria and fungi researchgate.net |
| Nitroimidazole-Quinoline Schiff Bases | Anticancer, EGFR Inhibition | Effective antiproliferation; potent EGFR and HER-2 inhibition (IC50 as low as 0.12 µM) researchgate.net |
| General Schiff Bases | Anticancer | High potential to inhibit various carcinoma cell lines nih.gov |
Prodrug Design and Delivery Strategies
The development of effective therapeutic agents involves not only optimizing their pharmacological activity but also ensuring they have favorable pharmacokinetic properties, such as good absorption, distribution, metabolism, and excretion (ADME). Prodrug design is a key strategy used to overcome challenges like poor solubility, instability, or lack of site-specific delivery of a pharmacologically active compound. slideshare.netif-pan.krakow.pl A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active agent. if-pan.krakow.pl
For this compound derivatives, which have shown significant potential in various therapeutic areas, prodrug strategies could be employed to enhance their clinical utility. Although specific, extensively studied examples of this compound prodrugs are not widely documented in the literature, the principles of prodrug design are directly applicable. The amino group at the 6-position is a key functional handle that can be chemically modified to create various types of prodrugs, such as amides or carbamates. wuxiapptec.com For instance, converting the amino group into an amide by linking it to an amino acid could facilitate transport into cells via amino acid transporters, potentially increasing oral absorption and targeted delivery. wuxiapptec.com A patent related to this compound compounds makes note of "pro-drug forming compounds," indicating that this is a recognized strategy for this class of molecules. google.com
In parallel with prodrug design, advanced drug delivery strategies are being developed to improve the therapeutic index of potent compounds. These strategies aim to increase drug concentration at the site of action while minimizing exposure to healthy tissues. nih.gov Nanocarriers, such as liposomes, polymeric nanoparticles, and micelles, are a major focus of research. mdpi.com These systems can encapsulate a drug like a this compound derivative, protecting it from premature degradation and altering its biodistribution. mdpi.com For example, nanoparticles can be designed to passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect or actively targeted to cancer cells by attaching ligands that bind to specific receptors on the cell surface. mdpi.com Such delivery systems could be particularly beneficial for potent anticancer this compound derivatives, helping to mitigate potential systemic toxicity.
Advanced Applications and Materials Science Research
Development of Fluorescent Probes and Chemosensors
Fluorescent probes are indispensable tools in biology and chemistry, allowing for the visualization and detection of specific molecules and ions within complex environments. thermofisher.com 6-Aminoisoquinoline serves as a core scaffold for a variety of these probes due to its inherent fluorescence and the ability to chemically modify its structure to tune its properties.
Design Principles for this compound-based Probes
The design of fluorescent probes based on this compound follows several key principles to achieve high sensitivity and selectivity for a target analyte. nih.govnih.gov A typical probe consists of three main components: a fluorophore (in this case, the this compound core), a recognition moiety that selectively binds to the target, and a linker connecting the two. nih.gov
The core design strategy often revolves around modulating the electronic properties of the this compound fluorophore upon binding of the analyte to the recognition site. This modulation can be achieved through various photophysical mechanisms, including:
Photoinduced Electron Transfer (PeT): In a PeT-based sensor, the recognition moiety can act as either an electron donor or acceptor. In the "off" state, electron transfer between the recognition site and the excited fluorophore quenches fluorescence. Upon binding to the analyte, this PeT process is disrupted, leading to a "turn-on" of fluorescence. nih.gov
Intramolecular Charge Transfer (ICT): This mechanism involves a change in the charge distribution within the molecule upon excitation. mdpi.com The binding of an analyte to the recognition site can alter the efficiency of ICT, resulting in a detectable change in the fluorescence emission wavelength or intensity. mdpi.com
Förster Resonance Energy Transfer (FRET): FRET-based probes involve two fluorophores, a donor and an acceptor. The binding of an analyte can cause a conformational change that alters the distance or orientation between the donor and acceptor, thereby changing the efficiency of energy transfer and the resulting fluorescence signal. nih.gov
Spirocyclization: This mechanism provides a robust on/off switching capability. The probe exists in a non-fluorescent, spirocyclic form that can be converted to a highly fluorescent, open-ring form upon reaction with the target analyte. nih.gov
Mechanisms of Fluorescence Enhancement
The enhancement of fluorescence in this compound-based probes upon target binding is the key to their function as "turn-on" sensors. leica-microsystems.com This enhancement can be attributed to several underlying mechanisms that are often linked to the design principles mentioned above.
One of the most common mechanisms is the chelation-enhanced fluorescence (CHEF) effect. In the free probe, the recognition moiety often quenches the fluorescence of the this compound core. Upon chelation with a metal ion, the rigidity of the molecule increases, and the quenching pathway is suppressed, leading to a significant increase in fluorescence quantum yield.
Another important mechanism is the disruption of Photoinduced Electron Transfer (PeT) . nih.gov In the unbound state, an electron-rich recognition group can transfer an electron to the excited fluorophore, a process that de-excites the fluorophore without emitting light (fluorescence quenching). When the recognition group binds to a target, its electron-donating ability is diminished, preventing the PeT process and allowing the fluorophore to fluoresce. nih.gov
Changes in Intramolecular Charge Transfer (ICT) states also play a crucial role. mdpi.com The binding event can alter the electronic push-pull character of the molecule, leading to a more emissive ICT state or shifting the emission to a different wavelength, which can be detected as a ratiometric change. mdpi.com
In some cases, fluorescence enhancement is achieved by controlling the equilibrium between a non-fluorescent "closed" form and a fluorescent "open" form of the probe. leica-microsystems.com For instance, a probe might exist in a hydrophobic, non-fluorescent state that is cell-permeable. Upon binding to an intracellular target, it can undergo a conformational change to a hydrophilic and highly fluorescent state, resulting in a strong signal with low background. leica-microsystems.com
Applications in Bioimaging and Detection of Metal Ions
The ability to design this compound derivatives with specific fluorescence turn-on responses has led to their application in bioimaging and the detection of various metal ions. nih.govrsc.org These probes are valuable for visualizing the distribution and dynamics of biologically important species in living cells and organisms. thermofisher.comacs.org
Bioimaging: Low molecular weight organic fluorophores like those derived from this compound are well-suited for biological studies due to their good cell permeability and minimal disruption to living systems. acs.org They can be designed to target specific organelles within a cell, such as the mitochondria or lysosomes, by attaching appropriate targeting moieties. nih.gov This allows researchers to study the function and behavior of these organelles in real-time. nih.gov For example, probes have been developed to monitor changes in organelle function in response to stimuli like hypoxia or the presence of reactive oxygen species. nih.gov
Detection of Metal Ions: this compound-based chemosensors have been successfully developed for the selective detection of various metal ions, which are crucial in many biological and environmental processes. mdpi.comamazonaws.com The design of these sensors typically involves incorporating a specific chelating agent into the molecular structure that exhibits a high affinity for the target ion.
For instance, sensors have been designed to be highly selective for ions like Cd²⁺, Pb²⁺, Hg²⁺, and Cu²⁺. mdpi.commdpi.comijirmps.org The detection mechanism often relies on the CHEF effect, where the binding of the metal ion to the chelating part of the sensor restricts molecular vibrations and rotations, leading to a significant enhancement in fluorescence intensity. mdpi.com The selectivity of the sensor is a critical aspect, and careful design of the binding pocket is necessary to differentiate between metal ions with similar properties, such as Cd²⁺ and Zn²⁺. mdpi.com
Below is a table summarizing examples of metal ion detection using fluorescent chemosensors.
| Target Ion | Sensor Design Principle | Observed Fluorescence Change | Reference |
| Hg²⁺, Ag⁺ | Turn-on response | Significant fluorescence increase | mdpi.com |
| Pb²⁺ | High selectivity and sensitivity | Fluorescence enhancement | mdpi.com |
| Cd²⁺ | Selective over other ions like Zn²⁺ | Apparent fluorescence enhancement | mdpi.commdpi.com |
| Fe²⁺, Co²⁺, Cu²⁺ | Colorimetric and fluorescent response | Visible color change and fluorescence modulation | mdpi.com |
These applications demonstrate the power of this compound as a platform for creating sophisticated molecular tools for a wide range of scientific disciplines.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, hydrophobic forces, and van der Waals forces. tubitak.gov.trdatanose.nl this compound and its derivatives are valuable components in this field due to their ability to participate in these interactions and form well-defined, functional supramolecular structures. ambeed.comambeed.com
Inclusion Complexation with Host Molecules (e.g., Cyclodextrins)
One of the key aspects of supramolecular chemistry is the formation of host-guest complexes, where a "guest" molecule is encapsulated within the cavity of a larger "host" molecule. oatext.com Cyclodextrins (CDs) are common host molecules, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. oatext.commdpi.com
This compound can act as a guest molecule, forming inclusion complexes with cyclodextrins, particularly β-cyclodextrin. acs.org The formation of these complexes is driven by the favorable interaction of the hydrophobic isoquinoline (B145761) ring with the nonpolar cavity of the cyclodextrin, shielding it from the aqueous environment. This encapsulation can significantly alter the photophysical properties of this compound.
A notable effect of this complexation is the enhancement of fluorescence. acs.org When this compound is in an aqueous solution, its fluorescence can be quenched by water molecules. However, upon inclusion within the hydrophobic cavity of a cyclodextrin, it is protected from this quenching effect, leading to a significant increase in its fluorescence intensity. mdpi.comacs.org This phenomenon has been studied to understand the nature of host-guest interactions and to develop systems with enhanced fluorescence for various applications.
The stoichiometry of these inclusion complexes is typically 1:1, meaning one molecule of this compound is encapsulated by one molecule of cyclodextrin. mdpi.com The formation constant (Kₐ) of these complexes, which is a measure of the binding strength, can be determined using spectroscopic techniques. mdpi.com
| Host Molecule | Guest Molecule | Key Observation | Reference |
| β-Cyclodextrin | 5-Aminoisoquinoline | Formation of host-guest complex, effect on spectral and prototropic characteristics | acs.org |
| β-Cyclodextrin | Azomethine | Formation of a 1:1 inclusion complex with a high formation constant | mdpi.com |
Assembly of Supramolecular Systems
The principles of self-assembly, where molecules spontaneously organize into ordered structures, are central to creating complex and functional supramolecular systems. bham.ac.uk this compound derivatives can be designed to act as building blocks in these self-assembling systems.
By incorporating specific functional groups capable of forming non-covalent interactions like hydrogen bonds or π-π stacking, derivatives of this compound can be programmed to assemble into larger, well-defined architectures. tubitak.gov.trrsc.org For example, the amino group and the nitrogen atom in the isoquinoline ring can participate in hydrogen bonding, while the aromatic ring system can engage in π-π stacking interactions.
These self-assembled systems can range from discrete coordination cages to extended networks and functional materials. rsc.orgfrontiersin.org The properties of the resulting supramolecular assembly, such as its morphology and function, are dictated by the chemical information encoded in the individual building blocks. bham.ac.uk For instance, the introduction of chiral centers can lead to the formation of helical structures. bham.ac.uk
The development of these systems is a rapidly advancing area of research with potential applications in catalysis, sensing, and the creation of novel materials with tunable optical and electronic properties. datanose.nlfrontiersin.org
Applications in Material Science with Specific Electronic or Optical Properties
The isoquinoline framework is recognized as a promising structural unit for functional materials due to its inherent fluorescent and electronic properties. researchgate.netresearchgate.net While research into the specific material science applications of this compound is an emerging field, the broader class of isoquinoline derivatives has shown significant potential in various advanced materials.
Derivatives of isoquinoline are investigated for their utility in organic light-emitting diodes (OLEDs) and as fluorescent materials. mdpi.comvulcanchem.com The rigid, aromatic structure of the isoquinoline core, combined with the electronic influence of substituents like the amino group, can lead to materials with desirable photophysical properties, such as high quantum yields. mdpi.com For instance, certain multi-substituted 1-aminoisoquinoline (B73089) derivatives have been found to exhibit dual-state emissions, meaning they are fluorescent in both solution and solid states, which is a valuable property for fabricating advanced sensors and displays. researchgate.net
Furthermore, the molecular structure of aminoisoquinolines makes them candidates for creating halochromic materials—compounds that change color in response to changes in pH. This has been demonstrated in smart fluorescent materials that incorporate an isoquinoline moiety, which can be used for rewritable and self-erasable fluorescent platforms through acid/base treatment. acs.org The amino group on the 6-position of the isoquinoline ring can be expected to modulate the electronic and optical characteristics, potentially leading to novel dyes and sensors. researchgate.net Derivatives such as ethyl this compound-3-carboxylate are noted in catalogs for organic light-emitting diode (OLED) and dye-sensitized solar cell (DSSC) material research, indicating the recognized potential of this scaffold in the field of organic electronics. dntb.gov.uaambeed.com
Use as Intermediates in the Synthesis of Complex Natural Products and Bioactive Molecules
The most established advanced application of this compound is its role as a key intermediate in the synthesis of complex bioactive molecules, particularly kinase inhibitors. google.comwipo.int Kinases are crucial enzymes that regulate numerous cellular processes, and their inhibition is a key strategy in treating diseases like cancer, glaucoma, and inflammatory conditions. google.comresearchgate.net
Several patents and research articles describe methods for preparing high-purity this compound specifically for its use as a precursor in the production of these therapeutic agents. google.comwipo.int The molecule serves as a foundational building block, onto which further chemical complexity is added to create the final active pharmaceutical ingredient.
A prominent example is the use of this compound derivatives in the development of Rho-associated protein kinase (ROCK) inhibitors. researchgate.net ROCK inhibitors are a class of drugs investigated for their potential in treating cardiovascular diseases, neurological disorders, and cancer by influencing functions like smooth muscle contraction and cell migration. researchgate.net Research has shown that 6-substituted isoquinolin-1-amine derivatives can be potent ROCK-I inhibitors. researchgate.net
The versatility of this compound as a synthetic intermediate is also highlighted by its application in creating a diverse range of substituted isoquinolines. google.com Synthetic schemes often start with the this compound core, which is then elaborated through various reactions—such as treatment with chloroacetic acid or chloromethanesulfonyl chloride—to build more complex structures with specific biological targets. google.com Its utility extends to the synthesis of novel quinolinylaminoisoquinoline structures, which have been designed as selective RAF1 kinase inhibitors for potential use in treating melanoma. jst.go.jp The development of domino reactions involving isoquinoline precursors further streamlines the synthesis of potentially bioactive and naturally occurring aminoisoquinoline derivatives. rsc.org
Future Research Directions and Challenges
Development of Highly Selective Kinase Inhibitors with Reduced Off-Target Effects
A primary focus for 6-aminoisoquinoline research is its role as a core structure in kinase inhibitors. uu.nl Kinases are a large family of enzymes, and achieving selectivity for a specific kinase target while avoiding others is a major challenge. Off-target activity, where a drug interacts with unintended kinases or other proteins, can lead to undesirable side effects. nih.gov
Future research must prioritize the design of derivatives with high specificity. This involves modifying the this compound scaffold to create compounds that fit precisely into the ATP-binding site of the target kinase, discriminating it from other closely related kinases. For instance, studies on other isoquinoline-based inhibitors have demonstrated that specific substitutions on the isoquinoline (B145761) ring system can yield high specificity for certain kinases, such as cyclic AMP-dependent protein kinase (PKA), while being poor inhibitors of others like protein kinase C (PKC) and myosin light chain kinase (MLCK). mdpi.com The challenge lies in systematically exploring the structure-activity relationship (SAR) to understand how different functional groups at various positions on the this compound moiety influence kinase selectivity. A key goal is to develop inhibitors that are not only potent against the intended target but also possess a clean off-target profile, thereby improving their therapeutic window.
Exploration of Novel Biological Targets and Therapeutic Areas
While kinase inhibition for conditions like cancer and glaucoma remains a central application for this compound derivatives, the scaffold's versatility suggests potential in other therapeutic areas. nih.gov Future exploration should not be limited to kinases. For example, this compound has been used as a reactant in the preparation of potent TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists, indicating a potential role in pain management. nih.gov
The broader quinoline (B57606) and isoquinoline chemical classes have shown diverse biological activities, including antimicrobial and antiviral properties. frontiersin.orglcms.cz Research into novel amino acid derivatives of quinolines has identified compounds with antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, certain quinazolinone derivatives have been investigated as inhibitors of the HCV NS5B polymerase, an essential enzyme for viral replication. lcms.cz This opens avenues for designing and screening libraries of this compound derivatives against a wider range of biological targets, including bacterial enzymes, viral proteins, and other receptor families. The challenge will be to identify novel, validated targets where the structural features of this compound can be advantageously exploited to develop new classes of therapeutic agents.
Table 1: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Potential Biological Target(s) | Rationale/Example |
| Oncology | Protein Kinases (e.g., ROCK) | Core scaffold for ATP-competitive inhibitors. scielo.org.za |
| Ophthalmology | Protein Kinases (e.g., ROCK) | Treatment of glaucoma. nih.gov |
| Pain Management | TRPV1 Receptors | Used in synthesis of TRPV1 antagonists. nih.gov |
| Infectious Diseases | Bacterial Enzymes (e.g., DNA Gyrase) | Related quinoline structures show antibacterial effects. nih.gov |
| Virology | Viral Polymerases (e.g., HCV NS5B) | Related structures show antiviral potential. lcms.cz |
Rational Design of this compound Derivatives Based on Computational Studies
To accelerate the discovery of more potent and selective drug candidates, future research will increasingly rely on computational, or in silico, methods. Rational drug design involves using computer modeling to predict how a molecule will interact with a biological target. For this compound derivatives, this can guide the synthesis of new compounds with improved properties.
Molecular docking studies, for instance, can simulate the binding of various this compound derivatives to the active site of a target kinase. This provides insights into the key interactions that drive binding affinity and selectivity. Such studies have been successfully applied to other quinoline-based inhibitors to rationalize observed structure-activity relationships and guide the design of more potent compounds. nih.gov The challenge is to improve the accuracy of these computational models, which requires high-resolution crystal structures of the target proteins and sophisticated algorithms that can accurately predict binding energies. Integrating computational predictions with experimental synthesis and biological testing creates a powerful feedback loop for the efficient optimization of lead compounds.
Advanced Analytical Methodologies for Complex Biological Matrices
As this compound derivatives advance through preclinical and clinical development, robust analytical methods are required to quantify them in complex biological matrices like plasma, urine, and tissues. These measurements are crucial for pharmacokinetic and metabolic studies. The primary challenge is to develop methods that are highly sensitive, specific, and high-throughput.
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the technology of choice for this purpose. A validated UPLC-MS/MS method has been developed for the quantification of the related compound 5-Aminoisoquinoline in plasma, demonstrating excellent linearity and sensitivity with a lower limit of quantification (LLOQ) of 1.0 ng/mL. mdpi.com This method involves a straightforward protein precipitation step for sample preparation. mdpi.com Similar methods developed for various therapeutic kinase inhibitors achieve high precision and accuracy, making them suitable for therapeutic drug monitoring. nih.govfrontiersin.org Future research should focus on refining these methodologies for novel this compound derivatives. This includes optimizing sample extraction to maximize recovery and minimize matrix effects, which can suppress or enhance the analyte signal. mdpi.com Developing multi-analyte methods that can simultaneously quantify a parent drug and its metabolites would also be highly advantageous for comprehensively understanding the drug's disposition in the body.
Table 2: Key Parameters in Bioanalytical Method Validation for this compound Derivatives
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of nominal value (±20% at LLOQ) |
| Precision | The closeness of repeated individual measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible |
| Matrix Effect | The influence of co-eluting matrix components on analyte ionization. | Should be minimized and consistent |
| Stability | Analyte stability under various storage and handling conditions (e.g., freeze-thaw, short-term). | Within acceptable limits of nominal concentration |
Sustainable and Efficient Synthetic Routes for Industrial Scale Production
The viability of any pharmaceutical agent depends on the ability to produce it on a large scale in a cost-effective and environmentally friendly manner. This compound is a key intermediate, and its synthesis is a critical step. uu.nl Current synthetic routes often start from materials like 6-bromoisoquinoline (B29742) or involve multi-step processes beginning with 2-(carboxymethyl)-4-nitrobenzoic acid. nih.govgoogle.com
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6-Aminoisoquinoline with high purity?
- Methodology : Two primary synthetic routes are widely used:
-
Route 1 : Bromoethanol and Et₃N in THF under reflux conditions yield this compound derivatives. This method emphasizes controlling reaction time (2 days) and solvent ratios (MeOH:DMF = 2:1) to achieve ~75% purity .
-
Route 2 : Friedel-Crafts chlorination using N-chlorosuccinimide (NCS) on this compound produces 5-chloro derivatives. Optimize stoichiometry (1.5 eq NCS) and monitor reaction progress via TLC to minimize side products .
- Critical Factors : Solvent polarity, temperature control, and catalyst selection (e.g., Et₃N for deprotonation) significantly impact yield and purity.
Method Reagents/Conditions Yield Reference Bromoethanol THF, reflux, 48h 75% NCS Dichloromethane, 25°C, 12h 65%
Q. How can this compound be characterized using spectroscopic and analytical techniques?
- Spectroscopic Methods :
- NMR : Use ¹H/¹³C NMR to confirm aromatic proton environments and amine group presence. Peaks at δ 7.8–8.5 ppm (aromatic protons) and δ 4.2 ppm (NH₂) are diagnostic .
- IR : Identify NH₂ stretching vibrations at 3300–3500 cm⁻¹ and C=N bonds at 1600–1650 cm⁻¹ .
- Analytical Assays :
- Potentiometric Titration : Titrate with AgNO₃ in non-aqueous media (e.g., acetic acid) to quantify amine content. Endpoint detection via absorption indicators ensures accuracy .
Q. What stability considerations are critical for storing this compound?
- Degradation Pathways : Susceptible to N-oxidation under oxidative conditions (e.g., peracids) and photodegradation. Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .
- Compatibility : Avoid polar aprotic solvents (DMF, DMSO) for long-term storage due to hygroscopicity. Use anhydrous ethanol or dichloromethane for dissolution .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Cross-Validation : Combine multiple techniques (e.g., NMR, HPLC-MS) to confirm structural assignments. For example, discrepancies in NH₂ peak integration (NMR) can be resolved via FTIR quantification .
- Statistical Analysis : Apply multivariate regression to correlate spectral data with synthetic conditions. Outliers may indicate impurities or isomer formation .
Q. What strategies optimize regioselectivity in Friedel-Crafts reactions of this compound?
- Experimental Design :
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) to direct substitution to the 5-position. FeCl₃ increases selectivity (>80%) due to milder acidity .
- Temperature Gradients : Lower temperatures (0–10°C) favor mono-chlorination, while higher temperatures (25°C) promote di-substitution. Monitor via HPLC with UV detection at 254 nm .
Q. How can computational methods predict the pharmacological activity of this compound derivatives?
- In Silico Workflow :
Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinase inhibitors). Focus on binding affinity (ΔG < –8 kcal/mol) and hydrogen-bond networks .
QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from in vitro assays. Validate with leave-one-out cross-validation (R² > 0.85) .
Q. What are best practices for designing in vitro assays to evaluate this compound’s bioactivity?
- Assay Parameters :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin inhibition) with this compound at 1–100 μM. Include positive controls (e.g., leupeptin) to normalize activity .
- Cytotoxicity Screening : Conduct MTT assays on HEK-293 cells. Pre-incubate compounds for 24h and measure absorbance at 570 nm. EC₅₀ values < 50 μM indicate therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
